molecular formula C15H16BrN5O2S B11185725 4-bromo-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-bromo-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11185725
M. Wt: 410.3 g/mol
InChI Key: OPXUUUXUTSQYCE-UHFFFAOYSA-N
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Description

4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a pyridine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction is mild and metal-free, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-{5-[(PYRIDIN-2-YL)METHYL]-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyridine and triazine rings in the compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C15H16BrN5O2S

Molecular Weight

410.3 g/mol

IUPAC Name

4-bromo-N-[3-(pyridin-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C15H16BrN5O2S/c16-12-4-6-14(7-5-12)24(22,23)20-15-18-10-21(11-19-15)9-13-3-1-2-8-17-13/h1-8H,9-11H2,(H2,18,19,20)

InChI Key

OPXUUUXUTSQYCE-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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